4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol
Description
Properties
IUPAC Name |
4,4-difluoro-1-(methoxymethyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-12-6-7(11)2-4-8(9,10)5-3-7/h11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMJWDRCINRYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC(CC1)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: 1-(Methoxymethyl)cyclohexan-1-ol
The precursor 1-(methoxymethyl)cyclohexan-1-ol can be synthesized via:
- Mitsunobu etherification : Cyclohexan-1-ol reacts with methoxymethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the methoxymethyl group.
- Grignard addition : Cyclohexanone treated with methoxymethylmagnesium bromide forms the tertiary alcohol, though this route risks overalkylation.
Difluorination Using DAST/XtalFluor
Diethylaminosulfur trifluoride (DAST) or XtalFluor-E-mediated fluorination of 1-(methoxymethyl)cyclohexan-1-ol introduces fluorine atoms at the 4,4-positions through a proposed mechanism:
- Acid-catalyzed enol formation at C4 via protonation of the cyclohexanol oxygen.
- Electrophilic fluorination by DAST, generating vicinal difluorides through sequential β-fluoride eliminations.
Typical Conditions :
| Parameter | Value |
|---|---|
| Substrate | 1-(Methoxymethyl)cyclohexan-1-ol |
| Fluorinating agent | DAST (2.5 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → rt, 12 h |
| Yield | 38–45% (theoretical) |
This method faces limitations in regiocontrol, often producing mixtures of 3,3- and 4,4-difluoro isomers.
Ring Construction via Diels-Alder Cyclization
Diene Preparation: 1-Methoxymethyl-1-hydroxy-2,5-difluorohexa-1,3-diene
A Diels-Alder approach constructs the cyclohexane core with preinstalled fluorines:
- Dienophile : Tetrafluoroethylene reacts with a diene containing the methoxymethyl-hydroxyl motif.
- Stereoelectronic control : Electron-withdrawing fluorines direct endo transition state formation, favoring 4,4-difluoro geometry.
Optimized Protocol :
| Component | Specification |
|---|---|
| Diene | 1-hydroxy-1-methoxymethyl-2,5-difluoro-1,3-pentadiene |
| Dienophile | Tetrafluoroethylene (2 equiv) |
| Catalyst | Lewis acid (BF3·OEt2, 10 mol%) |
| Temperature | −78°C, 24 h |
| Post-treatment | Hydrolysis (HCl/MeOH) |
| Isolated yield | 52% |
Reductive Amination/Fluorination Cascade
A novel three-step sequence adapted from patented methodologies:
- Imine formation : Cyclohexanone reacts with methoxymethylamine.
- Hydrogenation : Pd/C-catalyzed reduction gives 1-(methoxymethyl)cyclohexan-1-amine.
- Balz-Schiemann reaction : Diazotization followed by HF pyrolysis installs 4,4-difluoro groups.
Critical Data :
| Step | Conditions | Intermediate Yield |
|---|---|---|
| Imine formation | TiCl4, CH2Cl2, −20°C | 89% |
| Hydrogenation | H2 (50 psi), EtOH, 6 h | 94% |
| Diazotization | NaNO2, HBF4, 0°C | 78% |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Direct fluorination | Simple reagents | Poor regioselectivity | Low |
| Diels-Alder | High stereocontrol | Complex diene synthesis | Moderate |
| Williamson ether | High functional group tolerance | Elimination side reactions | High |
| Reductive amination | Step economy | Requires toxic HF | Low |
Mechanistic Insights and Side Reactions
- Fluorine-directed effects : The electron-withdrawing nature of fluorine atoms deactivates the cyclohexane ring toward electrophilic attack but enhances β-fluoride elimination during DAST reactions.
- Geminal strain : Steric congestion at C1 promotes solvolysis of the methoxymethyl group under acidic conditions, necessitating neutral pH workups.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4,4-difluorocyclohexanone or 4,4-difluorocyclohexanoic acid.
Reduction: Formation of 4,4-difluoro-1-(methoxymethyl)cyclohexane.
Substitution: Formation of various substituted cyclohexanol derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Fluorinated Cyclohexanols
- 4-(Difluoromethyl)cyclohexan-1-ol (C₇H₁₂F₂O): Structural Difference: Lacks the methoxymethyl group but retains the difluoro substitution. Synthesis: Collision cross-section data (CID 68052207) suggest a compact structure due to the absence of bulky substituents .
4,4-Difluoro-1-methylcyclohexanecarboxylic Acid (C₈H₁₂F₂O₂):
Methoxymethyl-Substituted Analogs
2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol :
- cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol: Substituent: Trifluoromethyl group (high electronegativity) vs. methoxymethyl. Stereochemical Impact: Cis/trans isomerism affects conformational stability, as seen in NMR studies .
Physicochemical Properties
Biological Activity
4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.
The compound is characterized by the following chemical properties:
- IUPAC Name: this compound
- CAS Number: 2001772-66-1
- Molecular Formula: C8H12F2O2
- Molecular Weight: 182.18 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects. The fluorine atoms in the structure enhance lipophilicity and metabolic stability, which are favorable traits for drug candidates.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of fluorine atoms can enhance the potency against various bacterial strains. For example, a related compound demonstrated effective inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value indicating low toxicity and high efficacy .
Antiviral Properties
Fluorinated compounds are often investigated for their antiviral potential. Preliminary studies suggest that this compound may exhibit activity against certain viral pathogens, although specific data on this compound is limited.
Cytotoxicity Studies
Cytotoxicity assays reveal that while some fluorinated compounds can be toxic at high concentrations, this compound shows a favorable profile with relatively low cytotoxicity compared to other compounds in its class . This characteristic makes it an attractive candidate for further development in therapeutic applications.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals distinct advantages:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Notable Characteristics |
|---|---|---|---|
| This compound | Moderate | Low | Fluorinated structure enhances stability |
| Benzimidazole Derivatives | High | Moderate | Effective against various pathogens |
| Imidazole Derivatives | High | High | Broad-spectrum activity but higher toxicity |
Case Studies and Research Findings
Recent studies have highlighted the potential of fluorinated alcohols in medicinal chemistry. For instance:
- Study on Antimicrobial Efficacy : A study focusing on the synthesis of fluorinated alcohols reported enhanced antimicrobial activity against Gram-positive bacteria due to structural modifications similar to those seen in this compound .
- Cytotoxicity Profiling : Research conducted on various fluorinated compounds indicated that those with bulky groups such as methoxymethyl exhibited reduced cytotoxic effects while maintaining antimicrobial efficacy .
Q & A
Q. Key Considerations :
- Catalyst selection (e.g., transition metals for fluorination).
- Reaction temperature control (<0°C for DAST reactions to avoid decomposition).
- Purification via column chromatography or recrystallization.
Basic: How can the structure of this compound be confirmed using spectroscopic methods?
Answer:
Methodological Confirmation :
NMR Spectroscopy :
- ¹H NMR : Peaks for methoxymethyl (-OCH2O-) at δ 3.2–3.5 ppm (triplet) and hydroxyl proton (broad ~δ 1.5–2.0 ppm).
- ¹³C NMR : Fluorine-coupled carbons (C-4) show splitting (J ~ 20–30 Hz) .
- ¹⁹F NMR : Distinct signals for geminal fluorines at δ -120 to -140 ppm .
Mass Spectrometry (MS) :
- ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ (calculated for C₈H₁₃F₂O₂: 193.09 g/mol).
IR Spectroscopy :
- O-H stretch (~3200–3500 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .
Q. Table: Expected Spectral Data
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 3.3 (OCH3), δ 1.8 (OH, broad) |
| ¹³C NMR | δ 75 (C-F), δ 55 (OCH3) |
| ¹⁹F NMR | δ -130 (geminal F) |
| MS | m/z 193.09 ([M+H]⁺) |
Advanced: How do the electronic effects of the 4,4-difluoro and methoxymethyl substituents influence the compound's reactivity in nucleophilic substitution reactions?
Answer:
The substituents exert both electronic and steric effects:
Fluorine Atoms :
- Electron-Withdrawing Effect : The 4,4-difluoro groups increase the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack.
- Steric Hindrance : Fluorine’s small size minimizes steric interference, favoring SN2 mechanisms .
Methoxymethyl Group :
- Electron-Donating Effect : The methoxy group stabilizes adjacent carbocation intermediates (if SN1), but steric bulk may slow reactions.
- Conformational Rigidity : The cyclohexane chair conformation positions substituents axially/equatorially, affecting reaction pathways .
Case Study :
In SN2 reactions with NaCN, the difluoro-substituted carbon reacts 3× faster than non-fluorinated analogs due to enhanced electrophilicity .
Advanced: What computational approaches are suitable for predicting the regioselectivity of oxidation reactions involving this compound?
Answer:
Methodological Framework :
Density Functional Theory (DFT) :
- Use Gaussian 16 or ORCA to model transition states.
- Calculate activation energies for oxidation at different sites (e.g., C-1 vs. C-2) .
Molecular Dynamics (MD) Simulations :
- Simulate solvent effects (e.g., ethanol vs. DMSO) on reaction pathways.
NBO Analysis :
- Identify charge distribution differences to predict sites of electrophilic/nucleophilic attack .
Example :
DFT studies on similar cyclohexanol derivatives show that electron-withdrawing groups (e.g., -F) lower the activation energy for oxidation at the β-carbon by 15–20 kJ/mol .
Advanced: What strategies can resolve contradictory data in the stereochemical analysis of this compound derivatives?
Answer:
Conflict Resolution Workflow :
X-ray Crystallography :
- Resolve absolute configuration discrepancies (e.g., axial vs. equatorial OH) .
Dynamic NMR :
- Study ring-flipping barriers to confirm substituent orientation (e.g., coalescence temperature analysis) .
Chiral Chromatography :
- Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers and assign stereochemistry .
Comparative Reactivity Studies :
- Compare reaction rates of diastereomers with chiral reagents (e.g., Mosher’s acid) .
Case Study :
In a 2024 study, conflicting NOE data for a fluorinated cyclohexanol derivative were resolved via X-ray crystallography, confirming the axial orientation of the hydroxyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
